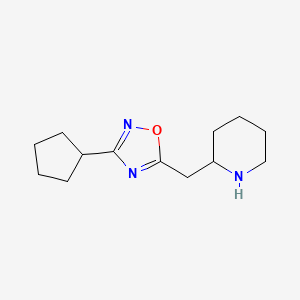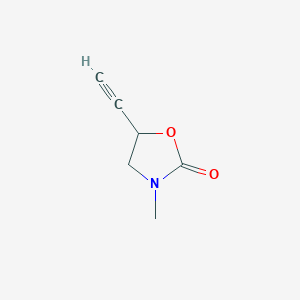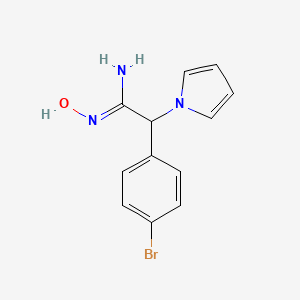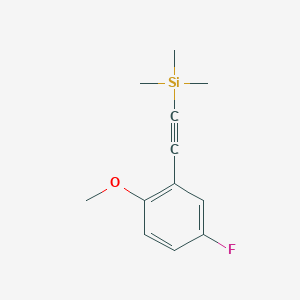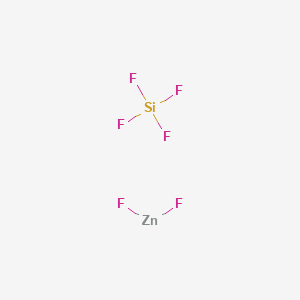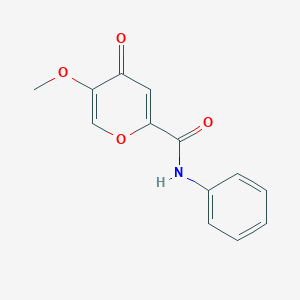
5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chromone core.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Mécanisme D'action
The mechanism of action of 5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit monoamine oxidase B (MAO-B) or act as a ligand for adenosine receptors, thereby modulating neurotransmitter levels and exerting neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chromone derivatives such as:
- 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide
- 4-oxo-N-phenyl-4H-chromene-2-carboxamide
- 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide .
Uniqueness
What sets 5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 5-position and the phenyl group at the N-position contributes to its distinct reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H11NO4 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
5-methoxy-4-oxo-N-phenylpyran-2-carboxamide |
InChI |
InChI=1S/C13H11NO4/c1-17-12-8-18-11(7-10(12)15)13(16)14-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16) |
Clé InChI |
IIILNXDBYJCNTB-UHFFFAOYSA-N |
SMILES canonique |
COC1=COC(=CC1=O)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B14871209.png)
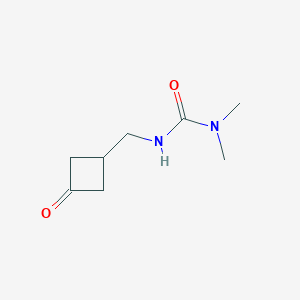
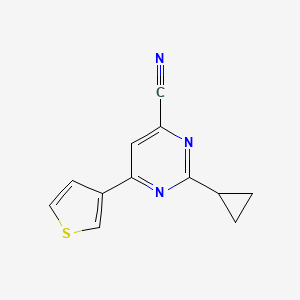
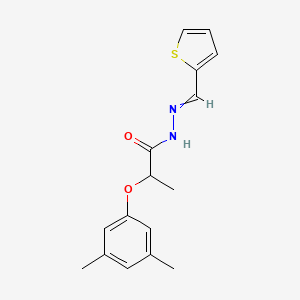
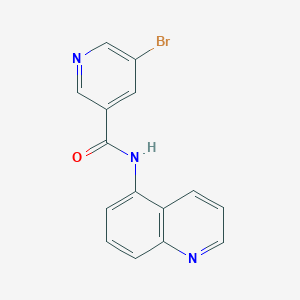
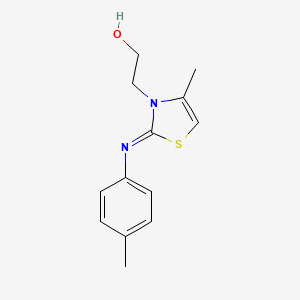
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)
![1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14871251.png)
